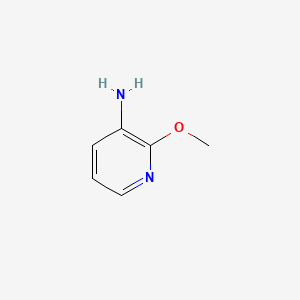

2-Methoxypyridin-3-amine

説明

Strategic Significance as a Versatile Chemical Building Block

2-Methoxypyridin-3-amine is widely recognized as a versatile chemical building block, particularly in the realms of medicinal chemistry and materials science. vulcanchem.comresearchgate.net Its utility stems from the presence of multiple reactive sites: the amino group, the methoxy (B1213986) group, and the pyridine (B92270) ring itself. This trifunctional nature allows for its use as a scaffold in the construction of more complex molecules. vulcanchem.com

In medicinal chemistry, derivatives of 2-methoxypyridine (B126380) are used as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). researchgate.net The structure is incorporated into drug candidates designed to interact with various biological targets. For instance, hindered amine motifs derived from related structures are valuable in the preparation of novel drug candidates. The strategic placement of the amino and methoxy groups allows for regioselective modifications, enabling chemists to systematically alter the molecule's properties to optimize biological activity and pharmacokinetic profiles.

Contextualization within Heterocyclic Chemistry and Pyridine Scaffold Research

This compound belongs to the class of aminopyridines, which are a subset of pyridine-based heterocyclic aromatic compounds. nih.govgoogle.comntu.edu.sg Pyridine and its derivatives are fundamental components in organic chemistry, largely due to their presence in numerous natural products, pharmaceuticals, and functional materials. Research into pyridine scaffolds is a cornerstone of medicinal chemistry, as these structures are known to be key elements in a wide array of therapeutic agents. nih.gov

The specific arrangement of a 2-methoxy and a 3-amino group on the pyridine ring creates a unique electronic and steric environment. The electron-donating nature of both the amino and methoxy groups influences the reactivity of the pyridine ring, making it a valuable intermediate for various chemical transformations. The study of related 2-alkoxypyridines has also indicated potential for biological activities, such as anti-inflammatory effects, further highlighting the importance of this class of compounds. orgsyn.org The investigation of this compound and its reactions contributes to the broader understanding of structure-activity relationships and synthetic methodologies within the extensive field of pyridine chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFAOWYMDGUFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372093 | |

| Record name | 2-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20265-38-7 | |

| Record name | 2-Methoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 2 Methoxypyridin 3 Amine and Its Derivatization

Established Synthetic Pathways and Mechanistic Insights

Traditional synthetic routes to 2-methoxypyridin-3-amine and its derivatives rely on foundational organic reactions, including multi-step sequences and various substitution reactions on the pyridine (B92270) core. ontosight.ainih.gov

Multi-Step Synthesis Processes

The construction of this compound often involves sequential reactions starting from readily available precursors. nbinno.com A prominent example is the synthesis of halogenated derivatives, which serve as versatile intermediates. One such pathway begins with a commercially available di-substituted aminopyridine. For instance, 6-bromo-2-methoxypyridin-3-amine (B113220) can be prepared from 2,6-dibromopyridin-3-amine. nih.gov This transformation is achieved through a nucleophilic aromatic substitution where sodium methoxide (B1231860) selectively displaces one of the bromine atoms, typically the one at the 2-position, which is more activated towards nucleophilic attack. nih.govgcwgandhinagar.com The resulting bromo-methoxypyridine derivative can then undergo further functionalization, such as Suzuki cross-coupling reactions, to introduce diverse aryl or heteroaryl groups at the C5-position. researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing the electron-deficient pyridine ring. ntu.edu.sgnih.gov The synthesis of 2-methoxypyridine (B126380) derivatives frequently utilizes SNAr reactions where a halogen atom at the 2-position is displaced by a methoxide nucleophile. researchgate.net For example, 2-chloropyridine-3,4-dicarbonitriles react with sodium methoxide in anhydrous methanol (B129727) to exclusively yield the corresponding 2-methoxy derivatives. researchgate.net The presence of electron-withdrawing groups, such as cyano groups, significantly facilitates this substitution. researchgate.net

Conversely, the methoxy (B1213986) group in 2-methoxypyridines can itself act as a leaving group in SNAr reactions, particularly in the synthesis of aminopyridines. ntu.edu.sggcwgandhinagar.com While the C-O bond is strong, systems have been developed to enable its cleavage. jconsortium.com A notable transition-metal-free method involves the use of sodium hydride (NaH) in combination with an additive like lithium iodide (LiI) to achieve the amination of 3-methoxypyridine (B1141550) with various amines. ntu.edu.sgnih.gov This reaction proceeds smoothly to give 3-aminopyridine (B143674) derivatives in high yields, demonstrating a powerful method for installing an amino group at the C3 position. ntu.edu.sgnih.gov The reaction is believed to proceed via a concerted SNAr mechanism, which does not require the substantial ring activation by electron-withdrawing groups that is typical for classical SNAr pathways. nih.gov

| Substrate | Nucleophile/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-dibromopyridin-3-amine | Sodium methoxide | 1,4-dioxane, 100 °C, 18 h | 6-bromo-2-methoxypyridin-3-amine | 98% | nih.gov |

| 3-methoxypyridine | Piperidine, NaH, LiI | THF, 60 °C, 8 h | 3-(piperidin-1-yl)pyridine | 88% | ntu.edu.sg |

| 2-chloropyridine-3,4-dicarbonitriles | Sodium methoxide | Anhydrous methanol | 2-methoxypyridine-3,4-dicarbonitriles | 68-79% | researchgate.net |

| 3-chloro-2-methoxypyridine | Thian-4-ylamine, K₂CO₃ | DMF, 80–120 °C, 6-12 h | 2-methoxy-N-(thian-4-yl)pyridin-3-amine | Not specified |

Amination Reactions

Direct amination of the pyridine ring is a crucial transformation for accessing aminopyridine compounds. ntu.edu.sg The Chichibabin reaction, a classic method, typically involves reacting pyridines with sodamide to introduce an amino group, generally at a position alpha to the ring nitrogen. iust.ac.ir However, for regioselective amination at other positions, different strategies are required.

A significant advancement in transition-metal-free amination is the reaction of methoxypyridines with amines. jconsortium.comresearchgate.net As mentioned previously, the NaH-LiI system effectively mediates the C3-amination of 3-methoxypyridine with a variety of aliphatic primary and secondary amines. ntu.edu.sg This protocol is also effective for C2- and C4-amination of the corresponding methoxypyridines without needing an electron-withdrawing group for activation. ntu.edu.sg In another approach, an n-BuLi-triggered amination of methoxy pyridines with aliphatic amines has been developed, offering rapid reaction times—as short as 10 minutes for secondary amines. jconsortium.com This method shows excellent site-selectivity; for 2,3-dimethoxypyridine, amination occurs exclusively at the C2 position, leaving the C3-methoxy group intact. jconsortium.com

Halogenation Reactions

Halogenation provides key intermediates for further derivatization via cross-coupling or nucleophilic substitution reactions. ontosight.ai The electronic nature of the 2-methoxypyridine system makes it an activated ring, amenable to electrophilic halogenation. thieme-connect.comresearchgate.net Regioselective bromination of 2-methoxypyridine can be achieved with high efficiency using N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724). thieme-connect.comresearchgate.net This reaction affords 5-bromo-2-methoxypyridine (B44785) with complete regioselectivity and in nearly quantitative yield, highlighting the strong activating effect of the methoxy group at the para position. thieme-connect.comresearchgate.net

In addition to electrophilic halogenation, the Vilsmeier-Haack reaction provides a convenient method for transforming halogenated 2-methoxypyridines into halogenated 2-chloropyridines. tandfonline.comtandfonline.com This reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), converts the 2-methoxy group into a 2-chloro group in yields of 50-71%. tandfonline.comtandfonline.com This is particularly useful for creating 2-chloropyridine (B119429) structures that are not easily accessible through other means. tandfonline.com

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-methoxypyridine | NBS, acetonitrile, reflux | 5-bromo-2-methoxypyridine | ~100% | thieme-connect.comresearchgate.net |

| Halogenated 2-methoxypyridines | POCl₃, DMF, 95-110 °C | Halogenated 2-chloropyridines | 50-71% | tandfonline.comtandfonline.com |

| 2-methoxypyridine | Bromine, acetic acid | 5-bromo-2-methoxypyridine | Not specified |

Contemporary and Innovative Synthetic Strategies

Modern synthetic chemistry seeks more efficient, atom-economical, and sustainable methods. numberanalytics.com For pyridine synthesis, this includes the development of advanced catalytic systems and novel reaction cascades. organic-chemistry.orgnih.gov

Advanced Hydroamination Methods

Intermolecular hydroamination, the addition of an N-H bond across an alkene or alkyne, is a highly atom-economical method for synthesizing amines. acs.org While challenging, catalytic systems have been developed to facilitate this transformation for the synthesis of complex amines and heterocyclic compounds. acs.org The synthesis of substituted pyridines can be achieved through innovative pathways that incorporate hydroamination steps. For example, regioselective hydroamination of alkynes with N-silylamine, followed by the addition of an α,β-unsaturated carbonyl and subsequent oxidation, provides a route to various substituted pyridines. organic-chemistry.org

Another advanced strategy involves the one-pot synthesis of pyridines from α,β-unsaturated imines and alkynes via a C-H activation, electrocyclization, and aromatization sequence. nih.gov While not a direct hydroamination of the final ring, related methods like the in-situ formation of imines from alkynes via titanium-mediated hydroamination can serve as precursors in these cyclization cascades. nih.gov These contemporary methods represent the frontier of pyridine synthesis, offering efficient access to complex substitution patterns relevant to compounds like this compound from simple, linear precursors. organic-chemistry.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex pyridine derivatives from simpler precursors.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is instrumental in the derivatization of the pyridine core. For instance, derivatives of 2-methoxypyridine can be functionalized using this method. researchgate.net The reaction of 5-chloro-2-methoxypyridine (B1587985) with secondary aminomethyltrifluoroborates, using a palladium catalyst like XPhos-Pd-G2 A, has been shown to proceed with high efficiency, yielding the desired product in 92% yield. nih.gov

The challenge with some 2-substituted pyridyl nucleophiles is their tendency to undergo slow transmetalation and rapid protodeboronation. nih.gov However, specific catalyst systems have been developed to overcome these issues. For example, using phosphite (B83602) or phosphine (B1218219) oxide ligands with a Pd2dba3 catalyst allows for the effective coupling of 2-pyridyl boron derivatives with various aryl halides. nih.gov The choice of catalyst, ligand, and base is critical and often tailored to the specific substrates. researchgate.netacs.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Pyridine Derivatives

| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Yield | Reference |

| 5-Chloro-2-methoxypyridine | Secondary aminomethyltrifluoroborate | XPhos-Pd-G2 A | Cs₂CO₃ | Toluene/H₂O | 92% | nih.gov |

| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 91% | nih.gov |

| 2-Chloro-6-methoxypyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Moderate | researchgate.net |

| 2,4-Dichloro-3-nitropyridine | (3,4-dimethoxyphenyl)boronic acid | PdCl₂ | Na₂CO₃ | DMF/H₂O | Not specified | researchgate.net |

This table is interactive. Click on headers to sort.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples amines with aryl halides or pseudohalides, and it is highly effective for synthesizing aminopyridines and their derivatives. wikipedia.orgmdpi.com The synthesis of N-substituted this compound derivatives can be achieved by coupling this compound with aryl halides or, conversely, by coupling a halogenated 2-methoxypyridine with an appropriate amine.

For example, a robust method for C-N bond construction involves coupling a halogenated pyridine with an amine using a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a specialized ligand such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos). This approach is particularly effective for sterically hindered substrates. In the synthesis of a 2-(difluoromethoxy)pyridin-3-amine (B572285) derivative, Buchwald-Hartwig amination of 2-bromo-5-(difluoromethoxy)pyridine (B1290043) with benzophenone (B1666685) imine (a protected amine equivalent) proceeded in 82% yield before deprotection. The choice of ligand is critical; bulky, electron-rich phosphine ligands like RuPhos and t-BuXPhos often provide excellent results by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. mdpi.com

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temperature | Reference |

| Generic Aryl Halide | Generic Amine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 90–110°C | |

| 2-Bromo-5-(difluoromethoxy)pyridine | Benzophenone imine | Not specified | Not specified | Not specified | Not specified | |

| Hetaryl Chloride | Protected Amine | t-BuXPhos Palladacycle | DBU | t-AmOH | Not specified | mdpi.com |

This table is interactive. Click on headers to sort.

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry increasingly emphasizes sustainability, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. Flow chemistry and microreactor systems are at the forefront of these efforts.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. scielo.br In a flow system, reagents are continuously pumped through a reactor where they mix and react, allowing for precise control over reaction parameters like temperature, pressure, and residence time. scielo.brrsc.org

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyridine derivatives. nih.govnih.gov For example, the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines has been achieved in a continuous flow setup, demonstrating a significant improvement over batch methods by eliminating the need for intermediate work-up and purification steps. nih.govnih.gov While a direct continuous flow synthesis for this compound is not prominently documented, the principles are broadly applicable. Such a process could involve the reaction of a precursor like 2-chloro-3-nitropyridine (B167233) with sodium methoxide, followed by reduction in a subsequent flow reactor, potentially telescoping multiple steps into a single, automated process. google.com

Microreactors are a key enabling technology for continuous flow synthesis, featuring channels with dimensions typically in the sub-millimeter range. researchgate.netbme.hu Their high surface-area-to-volume ratio allows for extremely efficient heat exchange, enabling the use of highly exothermic reactions under safe and controlled conditions. researchgate.netthieme-connect.com

The synthesis of disubstituted pyridines has been demonstrated using an integrated flow microreactor system, which allows for sequential reactions without cryogenic conditions that are often necessary in batch processes. rsc.org This precise control can dramatically improve reaction selectivity. researchgate.net Microreactors have also been used for the N-oxidation of pyridines using hydrogen peroxide over a solid catalyst, a process that is safer and greener than traditional methods, achieving yields up to 99% and demonstrating excellent catalyst stability over hundreds of hours of continuous operation. bme.huthieme-connect.com The application of microreactor technology to the synthesis of this compound could optimize reaction yields and safety, particularly in nitration and methoxylation steps. thieme-connect.com

Synthesis of Key Precursors and Functionalized Analogues

The synthesis of this compound relies on the availability of appropriately substituted pyridine precursors. A common and versatile precursor is 2-chloro-3-nitropyridine. nih.govnih.gov This intermediate allows for sequential functionalization.

A typical synthetic route starts with the nitration of 2-chloropyridine, which can be hazardous and produce regioisomeric mixtures. More modern and scalable approaches involve cyclization-chlorination strategies. Once 2-chloro-3-nitropyridine is obtained, the chlorine atom can be displaced by a methoxy group using sodium methoxide in a nucleophilic aromatic substitution reaction. google.com The subsequent step involves the reduction of the nitro group to an amine. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reducing agents like stannous chloride (SnCl₂) in hydrochloric acid, to yield the final this compound. google.com

Functionalized analogues can be prepared by modifying this sequence. For instance, starting with 2,6-dibromo-3-aminopyridine, a selective nucleophilic aromatic substitution with sodium methoxide can yield 6-bromo-2-methoxypyridin-3-amine. nih.gov The remaining bromine atom then serves as a handle for further functionalization, such as through Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 6-position. escholarship.orgvulcanchem.com

Synthesis of Boronic Acid Derivatives (e.g., this compound-5-boronic acid pinacol (B44631) ester)

The introduction of a boronic acid pinacol ester group onto the pyridine ring represents a powerful strategy for enabling subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. The direct C-H borylation of this compound is an efficient method to produce the desired boronic ester derivative.

Iridium-catalyzed C-H borylation is a well-established and highly effective transformation. researchgate.netambeed.com The reaction typically employs an iridium(I) precatalyst, such as [Ir(OMe)(COD)]₂, in conjunction with a bipyridine-based ligand. researchgate.net The regioselectivity of the borylation is often governed by steric factors and the electronic properties of the substrate. researchgate.net In the case of this compound, the C5 position is electronically activated, being para to the strongly donating amino group and meta to the methoxy group. This electronic preference, combined with steric accessibility, favors the selective borylation at the C5 position. The reaction proceeds by treating the parent amine with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of the catalytic system.

Table 1: Reaction Parameters for the Synthesis of this compound-5-boronic acid pinacol ester

| Starting Material | Reagents / Catalyst | Solvent | Key Conditions |

|---|---|---|---|

| This compound | Bis(pinacolato)diboron (B₂pin₂), [Ir(OMe)(COD)]₂ (precatalyst), bipyridine-type ligand (e.g., dtbpy) | Aprotic solvents such as THF, Cyclohexane, or Heptane | Inert atmosphere, elevated temperatures (e.g., 65-80°C) |

Synthesis of Halogenated this compound Analogues

Halogenated derivatives of this compound are crucial building blocks, providing a reactive handle for a wide array of cross-coupling and substitution reactions.

Synthesis of 5-Bromo-2-methoxypyridin-3-amine

The synthesis of 5-Bromo-2-methoxypyridin-3-amine can be achieved via direct electrophilic bromination of the parent amine. The presence of the electron-donating amino group at C3 and the methoxy group at C2 strongly activates the pyridine ring towards electrophilic substitution. The C5 position is the most nucleophilic site due to being para to the powerful amino-directing group. A common and effective brominating agent for such activated systems is N-bromosuccinimide (NBS). google.com The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or DMF, to facilitate the reaction while controlling selectivity. google.com

Table 2: Reaction Parameters for the Synthesis of 5-Bromo-2-methoxypyridin-3-amine

| Starting Material | Reagents / Catalyst | Solvent | Key Conditions |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | Acetonitrile or DMF | Controlled temperature, typically room temperature to moderate heat (e.g., 60-80°C) google.com |

Synthesis of 6-Chloro-2-methoxypyridin-3-amine

The preparation of 6-Chloro-2-methoxypyridin-3-amine is effectively accomplished through a nucleophilic aromatic substitution (SₙAr) reaction. A published procedure for the analogous bromo compound, 6-bromo-2-methoxypyridin-3-amine, serves as an excellent template for this synthesis. evitachem.com The synthesis starts from the commercially available 2,6-dichloropyridin-3-amine. This precursor is treated with a nucleophile, sodium methoxide, in a suitable solvent. evitachem.com The methoxide ion preferentially displaces one of the chloro groups. The substitution occurs selectively at the C2 position due to the electronic influence of the C3 amino group, leading to the desired product. evitachem.com

Table 3: Reaction Parameters for the Synthesis of 6-Chloro-2-methoxypyridin-3-amine

| Starting Material | Reagents / Catalyst | Solvent | Key Conditions |

|---|---|---|---|

| 2,6-Dichloropyridin-3-amine | Sodium methoxide (NaOMe) | 1,4-Dioxane | Inert atmosphere, elevated temperature (e.g., 100°C) for several hours. evitachem.com |

Synthesis of 5-Fluoro-2-methoxypyridin-3-amine

A viable route for the synthesis of 5-Fluoro-2-methoxypyridin-3-amine involves a two-step sequence starting from a pre-functionalized nitropyridine precursor. This method leverages the transformation of a nitro group, which can be readily reduced to the target amine.

The synthesis begins with a precursor such as 2-chloro-5-fluoro-3-nitropyridine. In the first step, a nucleophilic aromatic substitution is performed using sodium methoxide. The methoxide displaces the chlorine atom at the C2 position, which is activated by the adjacent nitro group, to yield 5-fluoro-2-methoxy-3-nitropyridine. In the second step, the nitro group of this intermediate is reduced to an amino group. This reduction can be carried out using various established methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or with reducing metals in acidic or neutral conditions (e.g., SnCl₂/HCl or Fe/NH₄Cl).

Table 4: Reaction Parameters for the Synthesis of 5-Fluoro-2-methoxypyridin-3-amine

| Starting Material | Reagents / Catalyst | Solvent | Key Conditions |

|---|---|---|---|

| 2-Chloro-5-fluoro-3-nitropyridine | Step 1: Sodium methoxide (NaOMe) | Methanol or THF | Step 1: Room temperature to moderate heat |

| 5-Fluoro-2-methoxy-3-nitropyridine | Step 2: Fe powder, NH₄Cl | Ethanol/Water | Step 2: Reflux conditions |

Mentioned Compounds

Advanced Spectroscopic and Crystallographic Characterization of 2 Methoxypyridin 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including derivatives of 2-Methoxypyridin-3-amine. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete proton and carbon framework of a molecule.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

In the ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the methoxy (B1213986) group protons, the amine protons, and the protons on the pyridine (B92270) ring. The methoxy group (–OCH₃) typically appears as a sharp singlet in the upfield region, approximately around δ 3.8-4.0 ppm. The chemical shift of the amine (–NH₂) protons can vary and may appear as a broad singlet. The aromatic protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) depending on their position and the substitution pattern of the derivative.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For the this compound core, characteristic signals would include the methoxy carbon (around δ 55 ppm) and the carbons of the pyridine ring, which resonate in the aromatic region (typically δ 100-160 ppm). The carbon atom directly attached to the methoxy group (C2) is typically found at a lower field (higher ppm value) due to the deshielding effect of the oxygen atom.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 2-Methoxypyridine (B126380) Derivative Note: Data is illustrative and chemical shifts can vary based on solvent and specific molecular structure.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -OC H₃ | 3.92 (s, 3H) | 55.2 |

| C2 | - | 159.8 |

| C3 | - | 135.3 |

| C4 | 7.55 (d, J = 7.4 Hz, 1H) | 139.1 |

| C5 | 6.19 (d, J = 7.4 Hz, 1H) | 101.8 |

| C6 | 8.15 (d, J = 4.5 Hz, 1H) | 149.0 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In a this compound derivative, COSY spectra would show cross-peaks between the signals of adjacent protons on the pyridine ring, helping to establish their connectivity and confirm their relative positions. sdsu.eduscribd.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. columbia.edu This is extremely useful for assigning carbon resonances. For example, it would show a correlation between the methoxy proton singlet and the methoxy carbon signal, and between each aromatic proton and its corresponding ring carbon. scribd.comcolumbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information based on the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements of the molecular ion. This allows for the determination of the elemental formula of a compound with a high degree of confidence. For derivatives of this compound, HRESIMS analysis would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) can be determined to several decimal places, which allows for the calculation of a unique elemental formula, thereby confirming the identity of the synthesized compound.

Table 2: Example of HRESIMS Data for a Derivative

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| C₁₈H₂₂N₂O₂ | 311.1754 | 311.1755 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated.

For derivatives of 2-methoxypyridine, single-crystal X-ray diffraction studies can confirm the molecular connectivity and reveal the conformation of the molecule in the solid state. researchgate.net Analysis of the crystal structure can show, for example, whether the pyridine ring and its substituents are planar or distorted. researchgate.net

Table 3: Illustrative Crystallographic Parameters for a 2-Methoxypyridine Derivative researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Aba2 |

| a (Å) | 14.8343(5) |

| b (Å) | 44.690(2) |

| c (Å) | 7.3614(3) |

| Volume (ų) | 4880.2(3) |

| Z (Molecules/Unit Cell) | 8 |

The packing of molecules in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π–π stacking interactions. nih.gov For this compound derivatives, the presence of the amine group (a hydrogen bond donor) and the pyridine nitrogen atom (a hydrogen bond acceptor) makes hydrogen bonding a dominant feature in their crystal structures. mdpi.com

Molecular Packing and Lattice Energy Analysis

A comprehensive analysis of the molecular packing and lattice energy for the specific compound this compound is limited by the absence of publicly available single-crystal X-ray diffraction data. Such studies are crucial for understanding the three-dimensional arrangement of molecules in the crystal lattice, which is governed by a delicate balance of intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions.

For derivatives of 2-methoxypyridine, crystallographic studies have revealed intricate packing motifs. For instance, X-ray diffraction studies on certain complex 2-methoxypyridine derivatives have been conducted to unambiguously determine their molecular structures and understand their solid-state conformation, which can influence properties like liquid crystallinity. nih.gov In principle, for this compound, one would expect the primary amine (-NH₂) group to act as a hydrogen bond donor, while the pyridinic nitrogen and the methoxy oxygen would act as hydrogen bond acceptors, leading to the formation of supramolecular networks.

Lattice energy calculations, which quantify the stability of the crystal lattice, are typically performed in conjunction with crystallographic data. These computational analyses provide insight into the strength of the intermolecular interactions. Without experimental crystal structure data for this compound, a detailed and specific discussion of its molecular packing and lattice energy remains speculative.

Complementary Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions. The pyridine ring, along with the amino (-NH₂) and methoxy (-OCH₃) substituents, constitutes a chromophore system. Both the amine and methoxy groups are auxochromes, which can shift the absorption maxima to longer wavelengths (bathochromic shift) and increase the absorption intensity.

While specific experimental UV-Vis absorption data for this compound is not extensively detailed in the available literature, related compounds have been investigated for their fluorescent properties. For example, aminomethoxypyridine derivatives have been utilized as fluorescent reporters, indicating they are active in the UV-Vis region. nih.gov The kinetic aqueous solubility of some complex derivatives has been measured using UV/Vis absorbance, further confirming the utility of this technique. nih.gov The electronic properties, and thus the UV-Vis spectrum, can be sensitive to the solvent polarity.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Groups | Expected Wavelength Region |

|---|---|---|

| π → π* | Pyridine Ring, Amine Group | Shorter Wavelength UV (e.g., ~200-280 nm) |

Note: The exact absorption maxima (λmax) would need to be determined experimentally.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, methoxy, and pyridine ring structures.

The primary amine group (-NH₂) is typically identified by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1580-1650 cm⁻¹. The aromatic C-N stretching vibration usually appears in the 1250-1335 cm⁻¹ range.

The methoxy group (-OCH₃) is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and, more diagnostically, by a strong C-O stretching band. For aryl ethers, this C-O stretch is typically observed between 1200 cm⁻¹ and 1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). For a related compound, 3-Bromo-5-chloro-2-methoxypyridine, C-O stretches are noted between 1050–1250 cm⁻¹.

The pyridine ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 2: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methoxy Group (-OCH₃) | 2850 - 2960 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 |

| C=C and C=N Ring Stretch | Pyridine Ring | 1400 - 1600 |

| Asymmetric C-O-C Stretch | Aryl Methoxy Group | 1200 - 1275 |

| Aromatic C-N Stretch | Aryl Amine | 1250 - 1335 |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability of a material, its decomposition profile, and the composition of multi-component systems.

A TGA analysis of this compound would involve heating a small sample on a precision balance inside a furnace. The resulting TGA curve would plot the percentage of weight loss against temperature. The onset temperature of decomposition would indicate the upper limit of its thermal stability. The analysis could also reveal the presence of residual solvents or water if weight loss is observed at lower temperatures (below ~150 °C).

Computational Chemistry and Molecular Modeling of 2 Methoxypyridin 3 Amine and Its Analogues

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. For 2-Methoxypyridin-3-amine and its analogues, DFT calculations have been employed to determine their optimized geometries, electronic structures, and to predict their spectroscopic behavior.

The geometry of this compound and its analogues can be optimized using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and interactions.

Electronic structure analysis, through the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, offers insights into the molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For aminopyridine derivatives, these calculations help in understanding their potential as charge transfer materials.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 4.66 |

| Ionization Potential (eV) | 5.89 |

| Electron Affinity (eV) | 1.23 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption and emission spectra of molecules. For this compound and its analogues, TD-DFT calculations can elucidate their photophysical properties, including their behavior as potential fluorescent probes. These calculations can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em), as well as the oscillator strengths, which are related to the intensity of the transitions. The study of aminopyridine derivatives has shown that their fluorescent properties can be tuned by modifying their chemical structure, making them promising candidates for various applications in bioimaging and sensing.

| Parameter | Predicted Value |

|---|---|

| Absorption Wavelength (λ_abs, nm) | 350 |

| Emission Wavelength (λ_em, nm) | 450 |

| Oscillator Strength (f) | 0.12 |

| Excitation Energy (eV) | 3.54 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor.

Molecular docking studies on analogues of this compound have been performed to investigate their binding modes and affinities with various protein targets. For instance, a Schiff base ligand derived from 6-methoxypyridin-3-amine was synthesized and its metal complexes were evaluated for antimicrobial activity through molecular docking against bacterial proteins. semanticscholar.org These simulations can identify key amino acid residues in the receptor's active site that are involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the ligand-receptor interaction. Such studies are crucial for the rational design of new therapeutic agents. For example, aminopyridine derivatives have been investigated as potential σ2 receptor antagonists. nih.gov

| Bacterial Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Bacillus subtilis | -7.5 | LEU20, TYR21, LYS48 |

| Staphylococcus aureus | -8.1 | ILE15, VAL65, PHE93 |

| Escherichia coli | -7.9 | SER12, TRP45, HIS102 |

| Klebsiella pneumoniae | -8.3 | ALA7, GLN78, ARG82 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are then used to predict the activity of new, unsynthesized compounds.

For analogues of this compound, QSAR studies can be developed to predict their activity against a specific biological target. For example, 3D-QSAR models have been developed for thienopyridine analogues as inhibitors of IKKβ, a target for inflammatory diseases. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a correlation with their biological activity. The resulting models can guide the design of new derivatives with improved potency and selectivity.

Theoretical Studies on Tautomeric Equilibria

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can potentially exist in different tautomeric forms, primarily the amine and imine forms. Theoretical studies, often using DFT calculations, can be employed to investigate the relative stabilities of these tautomers in the gas phase and in different solvents. academie-sciences.fr

Applications in Medicinal Chemistry and Pharmaceutical Research

Design and Rational Synthesis of Bioactive Derivatives

The strategic design of bioactive molecules often leverages established pharmacophores and molecular scaffolds that are known to interact with specific biological targets. The 2-methoxypyridin-3-amine core is a key component in the design of a class of potent enzyme inhibitors, particularly those targeting protein kinases involved in cell signaling pathways.

A prominent strategy involves using the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) moiety as a foundational structure. msu.ruresearchgate.net This fragment has been identified as a strong inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cell proliferation and survival. msu.ruresearchgate.net The design rationale focuses on building upon this core to create dual inhibitors that also target the mammalian target of rapamycin (B549165) (mTOR), another key kinase in the same signaling pathway. msu.ruresearchgate.net

The synthesis of these complex derivatives often begins with a halogenated version of the parent compound, such as 5-bromo-2-methoxypyridin-3-amine. msu.ru This intermediate undergoes condensation with a sulfonyl chloride, like 2,4-difluorobenzenesulfonyl chloride, to form the core sulfonamide structure. msu.ru Subsequently, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed to introduce diverse aromatic and heterocyclic systems onto the pyridine (B92270) ring. msu.ru This modular synthetic approach allows for the systematic modification of different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. By employing a "scaffold hopping" strategy, researchers have synthesized series of derivatives featuring varied aromatic skeletons like benzo ebi.ac.ukmdpi.comthiopheno[3,2-d]pyrimidine, pyridine[2,3-d]pyrimidine, and quinoline (B57606), attached to the core this compound structure. msu.ru

Biological Activity and Pharmacological Profiling

Following the rational design and synthesis of this compound derivatives, their biological activity is characterized through a series of in vitro assays to determine their pharmacological profile.

Enzyme inhibition assays are fundamental in determining the potency and mechanism of action of newly synthesized compounds. Derivatives of this compound have been specifically evaluated against several important enzyme targets.

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. msu.ruresearchgate.net Inhibiting a single kinase in this pathway can sometimes lead to feedback activation loops, thus diminishing the therapeutic effect. researchgate.net Consequently, the development of dual PI3K/mTOR inhibitors is a key strategy to overcome this resistance. msu.ruresearchgate.net

Derivatives of this compound have been synthesized and identified as highly potent dual PI3K/mTOR inhibitors. msu.ru In one study, a series of sulfonamide methoxypyridine derivatives were developed, with the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide portion serving as the crucial PI3K-binding element. msu.ruresearchgate.net By attaching different heterocyclic systems, researchers were able to modulate the activity against both PI3K and mTOR.

One of the most potent compounds, designated 22c , which features a quinoline core, demonstrated exceptional inhibitory activity against PI3Kα with a half-maximal inhibitory concentration (IC50) of 0.22 nM. mdpi.com The same compound also showed potent inhibition of mTOR with an IC50 of 23 nM. mdpi.com This dual activity profile makes such compounds promising candidates for further preclinical development as anticancer agents. msu.rumdpi.com

Table 1: PI3Kα and mTOR Inhibitory Activities of Selected this compound Derivatives

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| 22c | 0.22 | 23 |

Data sourced from a study on sulfonamide methoxypyridine derivatives. mdpi.com

The pyridine ring is a common feature in many kinase inhibitors. Fused heterocyclic systems based on this core, such as pyrido[2,3-d]pyrimidines, have been investigated as inhibitors of various protein kinases. For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase implicated in cancer cell survival and proliferation. msu.rumdpi.com Some of these compounds exhibited IC50 values in the low nanomolar range, comparable to the well-known kinase inhibitor staurosporine. msu.rumdpi.com While these findings highlight the potential of the broader pyridopyrimidine scaffold in kinase inhibition, the specific derivatives reported in these studies were not explicitly synthesized from this compound.

Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Elevated levels of uric acid can lead to conditions such as gout. A thorough review of the scientific literature did not yield specific studies evaluating derivatives of this compound as inhibitors of xanthine oxidase. Research in this area has focused on other classes of heterocyclic compounds.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Despite the investigation of various sulfonamide-based inhibitors, including those with pyridine scaffolds, no specific research was found that details the synthesis and evaluation of this compound derivatives as carbonic anhydrase inhibitors.

Receptor Binding Studies and Ligand Affinity

Derivatives of this compound have been synthesized and evaluated as potent ligands for several biological targets. These studies are fundamental in determining the affinity and selectivity of new chemical entities for their intended receptors or enzymes.

One area of investigation involves the development of dual inhibitors for Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are key targets in cancer therapy. nih.gov A series of sulfonamide methoxypyridine derivatives were synthesized, with the this compound core forming a key part of the structure designed to bind to the affinity pocket of the enzymes. nih.gov In these studies, compound 22c , which incorporates a quinoline moiety, demonstrated exceptionally high ligand affinity, with potent inhibitory activity against both PI3Kα and mTOR kinases. researchgate.net

Another significant application is in the development of γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. nih.gov Researchers replaced a fluorophenyl group in an existing series of GSMs with a methoxypyridine ring, derived from 6-bromo-2-methoxypyridin-3-amine (B113220), to improve activity and solubility. nih.gov The resulting derivatives showed improved potency in reducing the production of amyloid-beta 42 (Aβ42), a key pathological hallmark of Alzheimer's. For instance, the 3-methoxypyridine (B1141550) derivative 22d showed a nearly 3-fold improvement in activity for inhibiting Aβ42 production compared to its parent compound. nih.govescholarship.org

| Compound | Target | Affinity/Activity (IC50) | Therapeutic Area |

|---|---|---|---|

| Compound 22c | PI3Kα | 0.22 nM | Oncology |

| Compound 22c | mTOR | 23 nM | Oncology |

| Compound 22d (GSM) | γ-secretase (Aβ42 production) | 60 nM | Neurodegenerative Disease |

| Compound 22e (GSM) | γ-secretase (Aβ42 production) | 89 nM | Neurodegenerative Disease |

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are critical for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, SAR investigations have provided valuable insights into the structural requirements for biological activity.

In the development of PI3K/mTOR dual inhibitors, the molecular structure was conceptually divided into three parts (A, B, and C), each interacting with different pockets of the enzyme. nih.gov SAR studies revealed that for part A, the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide structure provided the strongest PI3K inhibitory activity. nih.gov The introduction of various amides and aromatic heterocycles at other parts of the molecule was explored to improve ligand affinity. nih.gov The quinoline skeleton, as seen in the highly potent compound 22c , was found to be optimal for the hinge-binding pocket (part B), as changing this aromatic skeleton significantly affected binding ability and biological activity. nih.gov

For the γ-secretase modulators, SAR studies focused on modifications to different rings within the tetracyclic scaffold. The replacement of a fluorophenyl "B-ring" with a 3-methoxypyridine moiety led to a significant improvement in activity. nih.govescholarship.org Further exploration of the "D-ring" showed a broad tolerance for various N-alkyl substitutions, including linear, branched, and cyclic alkyl groups, which retained good activity. escholarship.org However, the introduction of heterocyclic substituents on the D-ring was found to be detrimental to activity. nih.govescholarship.org This pattern suggests that while the 3-methoxypyridine B-ring engages in favorable interactions with the target enzyme, the D-ring likely occupies a large hydrophobic region. nih.gov

| Compound Series | Structural Modification | Impact on Activity |

|---|---|---|

| PI3K/mTOR Inhibitors | Part A: 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide | Strongest PI3K inhibitory activity. nih.gov |

| PI3K/mTOR Inhibitors | Part B: Replacement of other aromatic skeletons with quinoline | Significant increase in potency. nih.gov |

| γ-Secretase Modulators | B-Ring: Replacement of fluorophenyl with 3-methoxypyridine | Improved potency and solubility. nih.gov |

| γ-Secretase Modulators | D-Ring: Introduction of N-alkyl substituents (linear, cyclic) | Activity generally retained. escholarship.org |

| γ-Secretase Modulators | D-Ring: Introduction of heterocyclic substituents | Reduced activity. nih.govescholarship.org |

Preclinical Pharmacological Evaluation of Derivatives

Following promising in vitro results, derivatives of this compound have been advanced to preclinical pharmacological studies to assess their properties in more complex biological systems.

Metabolic stability is a key parameter evaluated during preclinical development to predict a compound's half-life in vivo. For several series of this compound derivatives, in vitro assays using liver microsomes have been employed to assess this property.

In the development of γ-secretase modulators, it was found that while N-alkyl substitutions were well-tolerated for activity, the introduction of heterocyclic substituents led to poor metabolic stability. nih.govescholarship.org For other pyridine derivatives, high microsomal metabolism has been identified as a challenge, often linked to high lipophilicity. gu.se Research has shown that strategic placement of a methoxy (B1213986) group can sometimes improve metabolic stability compared to other substituents like a methyl group, although this can occasionally come at the cost of lower potency. gu.se In the PI3K/mTOR inhibitor series, it was proposed that optimization of "part C" of the scaffold could improve metabolic stability. nih.gov

The ultimate goal of medicinal chemistry is to produce compounds that are effective in a living organism. Several derivatives of this compound have demonstrated efficacy in animal models of disease.

In the context of Alzheimer's disease, the methoxypyridine-derived GSM, compound 64 , was tested in Tg2576 transgenic mice. nih.govescholarship.org This study demonstrated that the compound was capable of reducing Aβ42 levels in both the plasma and the brain, confirming that it could cross the blood-brain barrier and engage its target in vivo. nih.govescholarship.org

In another therapeutic area, derivatives of this compound have been investigated as bromodomain inhibitors for inflammatory diseases. googleapis.com In a mouse endotoxemia model, which mimics a generalized inflammatory response, these compounds were administered orally to evaluate their ability to inhibit the production of inflammatory cytokines such as IL-6. googleapis.com

Furthermore, the PI3K/mTOR inhibitor 22c was shown to decrease the phosphorylation of AKT, a downstream effector of PI3K, in HCT-116 cancer cells, providing a mechanistic basis for its anti-tumor effects observed in cell-based assays. nih.govresearchgate.net

For a drug to be administered orally, it must be absorbed from the gastrointestinal tract and reach systemic circulation. The development of derivatives of this compound has included efforts to ensure adequate oral bioavailability.

For the PI3K/mTOR inhibitor program, researchers noted that optimization of a specific region of the molecule could potentially improve oral bioavailability. nih.gov In studies of bromodomain inhibitors derived from this compound, compounds were successfully administered orally in mouse models, indicating they possess sufficient bioavailability to exert a systemic effect. googleapis.com Similarly, a potent pyrid-2-one inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), developed through SAR efforts on a scaffold that utilized this compound, was evaluated after a single 30 mg/kg oral dose in a mouse xenograft model. researchgate.netnih.gov The compound demonstrated higher concentrations in the tumor compared to an approved drug, showcasing its successful oral absorption and distribution to the target tissue. researchgate.net

Applications in Agrochemical and Advanced Materials Research

Development of Novel Agrochemical Formulations (Pesticides, Herbicides)

In the quest for more effective and environmentally benign crop protection agents, 2-Methoxypyridin-3-amine and its derivatives are instrumental in the synthesis of novel fungicides and herbicides. The pyridine (B92270) core is a common feature in many successful agrochemicals, and the specific substitution pattern of this compound makes it a valuable starting material.

Fungicide Synthesis:

Research has increasingly focused on pyridine carboxamide and picolinamide (B142947) fungicides due to their effectiveness against a wide range of plant pathogens. While direct synthesis pathways from this compound are often proprietary and detailed in patent literature, the structural framework of this compound is highly relevant. For instance, derivatives of this compound are utilized in the synthesis of complex heterocyclic compounds that form the backbone of modern fungicides. A notable example is the use of a closely related compound, 5-bromo-2-methoxypyridin-3-amine, as a starting material in the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide. nih.gov This reaction highlights the utility of the this compound scaffold in building larger, more complex molecules with potential fungicidal activity.

The synthesis of picolinamide fungicides, a significant class of modern agricultural products, often involves multi-step processes where key intermediates possess a substituted pyridine ring. Patent documents describe the synthesis of these fungicides through the coupling of components like 4-methoxy-3-acyloxypicolinic acid with other molecules. google.com The synthesis of such picolinic acid derivatives can potentially start from precursors like this compound, underscoring its foundational role in the development pipeline of these agrochemicals.

Herbicide Development:

The structural motifs present in this compound are also relevant to the design of new herbicides. The development of herbicides often involves creating molecules that can selectively interfere with biological pathways in weeds. The pyridine ring system is a well-established pharmacophore in herbicidal compounds. While specific commercial herbicides directly synthesized from this compound are not publicly detailed, its role as a versatile intermediate allows for its incorporation into a variety of herbicidal candidates during the research and development phase.

The following table provides an overview of the role of pyridine derivatives in agrochemical research, contextualizing the importance of building blocks like this compound.

| Agrochemical Class | Role of Pyridine Scaffold | Potential Relevance of this compound |

| Fungicides | Core component of picolinamides and pyridine carboxamides. | Serves as a precursor to key synthetic intermediates. |

| Herbicides | Established pharmacophore in various herbicidal compounds. | A versatile building block for new herbicidal candidates. |

Exploration in Materials Science for Polymer and Coating Applications

The amine functionality of this compound opens avenues for its use in the synthesis of advanced polymers and as a component in specialized coatings. Amines are widely used as curing agents for epoxy resins and as monomers in the production of high-performance polymers like polyamides.

Polymer Synthesis:

Polyamides are a class of polymers known for their excellent mechanical properties and thermal stability. Their synthesis typically involves the reaction of a diamine with a dicarboxylic acid. While specific examples of polyamides synthesized directly from this compound are not extensively documented in publicly available research, the presence of a primary amine group makes it a theoretical candidate for incorporation into polyamide chains. The synthesis of novel polyamides often involves the use of specialized diamines to impart specific properties to the final material. ncl.res.in The rigid pyridine ring of this compound could potentially enhance the thermal stability and stiffness of a polyamide polymer.

Coatings and Curing Agents:

In the realm of coatings, amines play a crucial role as curing agents for epoxy resins. The amine groups react with the epoxide groups of the resin to form a cross-linked, durable polymer network. Aromatic amines are particularly valued for the high thermal and chemical resistance they impart to the cured epoxy. appliedpoleramic.com While the direct use of this compound as a primary curing agent is not widely reported, the broader class of aminopyridines is recognized for its potential in curing applications. The reactivity of the amine group in this compound suggests its potential to function in this capacity, likely as a component in a more complex curing agent formulation to achieve specific performance characteristics in the final coating.

The table below summarizes the potential applications of aminopyridines, including this compound, in materials science.

| Application Area | Function of Aminopyridine | Potential Contribution of this compound |

| Polymers (Polyamides) | Diamine monomer | Introduction of a rigid, heterocyclic unit into the polymer backbone, potentially enhancing thermal stability. |

| Coatings (Epoxy Resins) | Curing agent/Hardener | Cross-linking of epoxy resins to form a durable, resistant coating. |

Stability Studies and Quality Considerations for 2 Methoxypyridin 3 Amine As a Research Chemical and Intermediate

Impact of Environmental Factors on Compound Stability (Temperature, Humidity, Light)

The stability of 2-Methoxypyridin-3-amine, like many organic compounds, is susceptible to environmental conditions such as temperature, humidity, and light. While specific, comprehensive stability studies on this particular compound are not extensively published, general principles for aminopyridine and methoxypyridine derivatives can provide valuable insights.

Temperature: Aminopyridines can undergo thermal degradation, and the presence of a methoxy (B1213986) group can influence this process. Elevated temperatures can accelerate decomposition, potentially leading to discoloration and the formation of degradation byproducts. It is generally advised to store the compound in a cool environment to minimize thermal stress.

Humidity: The presence of moisture can be detrimental to the stability of this compound. The amine group is susceptible to hydrolysis, and the compound itself may be hygroscopic. Absorption of water can lead to changes in physical form and chemical integrity. Therefore, storage in a dry, low-humidity environment is crucial.

Light: Exposure to light, particularly UV radiation, can induce photochemical degradation in many pyridine (B92270) derivatives. This can lead to the formation of colored impurities and a decrease in the purity of the compound. To mitigate this, this compound should be stored in light-resistant containers.

A summary of the potential impact of these factors is presented in the table below.

| Environmental Factor | Potential Impact on this compound |

| Temperature | Increased degradation rates, potential for discoloration and byproduct formation. |

| Humidity | Hydrolysis, changes in physical state, and chemical degradation. |

| Light | Photochemical degradation, leading to the formation of colored impurities. |

Monitoring and Characterization of Degradation Products and Impurity Profiles

Maintaining the quality of this compound requires robust analytical methods to monitor its purity and identify any degradation products or impurities. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), is a powerful technique for this purpose. helixchrom.com

Degradation Products: The degradation of aminopyridines can occur through various pathways, including oxidation. For other aminopyridine compounds, degradation has been observed to yield products such as amino-nitropyridines and N-oxides. While the specific degradation products of this compound have not been detailed in publicly available literature, it is plausible that similar oxidative pathways could occur, especially under harsh conditions.

Impurity Profiles: Impurities in this compound can originate from the synthetic route used for its production. Common methods for synthesizing aminopyridines include the Chichibabin reaction or nucleophilic substitution on halopyridines. innospk.comnih.gov Potential impurities could therefore include:

Unreacted starting materials (e.g., pyridine, 2-chloropyridine).

By-products from side reactions.

Residual solvents used during synthesis and purification.

A typical impurity profile analysis would involve chromatographic techniques to separate these components, followed by spectroscopic methods (such as MS and NMR) for structural elucidation.

The following table outlines potential classes of impurities and degradation products.

| Category | Potential Compounds | Analytical Techniques for Monitoring |

| Process Impurities | Unreacted starting materials, by-products from synthesis. | HPLC, GC-MS, NMR |

| Degradation Products | Oxidized derivatives (e.g., nitro compounds, N-oxides). | HPLC-MS, LC-MS/MS |

| Residual Solvents | Solvents used in synthesis and purification. | GC-Headspace |

Optimal Storage Conditions for Laboratory and Industrial Intermediates

Based on the susceptibility of this compound to environmental factors, specific storage conditions are recommended to preserve its quality and extend its shelf life. These conditions are applicable to both small-scale laboratory use and larger industrial storage of the intermediate.

Laboratory Storage: For laboratory quantities, this compound should be stored in a cool, dry, and dark place. Tightly sealed, amber glass bottles are suitable containers to protect the compound from moisture and light. Storage in a desiccator can provide an additional layer of protection against humidity.

Industrial Storage: For industrial intermediates, the compound should be stored in a well-ventilated, temperature-controlled environment, away from heat sources and direct sunlight. The use of inert gas blanketing (e.g., with nitrogen or argon) within storage containers can help to displace oxygen and moisture, further preventing degradation. Containers should be robust and well-sealed to prevent contamination.

The recommended storage conditions are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (e.g., refrigerated or room temperature away from heat sources) | To minimize thermal degradation. |

| Humidity | Dry environment (low relative humidity) | To prevent hydrolysis and physical changes. |

| Light | In the dark (light-resistant containers) | To prevent photochemical degradation. |

| Atmosphere | Tightly sealed containers, consider inert gas for long-term storage | To protect from moisture and atmospheric oxygen. |

By adhering to these stability and quality considerations, researchers and manufacturers can ensure the integrity of this compound, leading to more reliable and reproducible outcomes in their synthetic endeavors.

Future Research and Translational Horizons for this compound

The chemical scaffold this compound serves as a pivotal building block in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. As research progresses, future investigations and translational opportunities are branching into innovative areas of chemical synthesis, target discovery, and computational design. These efforts aim to enhance the efficiency, sustainability, and efficacy of drugs derived from this versatile molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxypyridin-3-amine, and how is purity validated?

- Methodology : A common approach involves condensation reactions, such as reacting 2-hydrazinopyridine with substituted benzaldehydes in ethanol under acidic conditions (e.g., acetic acid). For example, 4-benzyloxy-3-methoxybenzaldehyde reacts with 2-hydrazinopyridine to yield a Schiff base intermediate, which is oxidized to the final heterocyclic product .

- Characterization : Purity is confirmed via 1H/13C NMR (e.g., δ 10.72 ppm for imine protons in DMSO-d6), FTIR (e.g., 1596 cm⁻¹ for C=N stretching), and HRMS (mass accuracy < 0.3 ppm). Yield optimization typically involves vacuum filtration and solvent washing .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Key Properties :

- Melting Point : 29–31°C (lit.) .

- Density : 1.575 g/cm³ .

- Stability : Degrades under prolonged light exposure; storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can conflicting spectroscopic data during derivative synthesis be resolved?

- Case Study : Discrepancies in 1H-NMR signals (e.g., unexpected splitting or shifts) may arise from tautomerism or solvent effects. Cross-validate with 13C-NMR and 2D-COSY to confirm assignments. For example, in Schiff base derivatives, computational tools like DFT can predict proton environments, aiding spectral interpretation .

- Contradictions : reports δ 7.95 ppm for aromatic protons in DMSO-d6, while notes variations due to metal coordination. Use deuterated solvents consistently and reference internal standards (e.g., TMS) .

Q. What strategies improve the selectivity of this compound in metal-complex catalysis?

- Experimental Design : Ligand design (e.g., introducing electron-withdrawing groups) enhances metal-binding affinity. For instance, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine forms stable Co(II)/Cu(II) complexes with antibacterial activity. Optimize pH (6–8) and stoichiometry (1:2 ligand:metal ratio) to suppress side reactions .

- Validation : Use ESI-MS to confirm complex formation and MIC assays (e.g., against E. coli and S. aureus) to evaluate bioactivity .

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The methoxy group at position 2 acts as an electron donor, activating the pyridine ring for electrophilic substitution. For C–N coupling (e.g., Buchwald-Hartwig), Pd(OAc)₂/XPhos catalysts achieve >80% yield. Monitor reaction progress via TLC (dichloromethane mobile phase) .

- Data Analysis : Compare Hammett constants (σ) of substituents to predict regioselectivity. For example, electron-rich derivatives favor para-substitution in Ullmann-type reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。